molecular formula C21H24ClN5OS B6546233 N-(5-chloro-2-methylphenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896311-51-6

N-(5-chloro-2-methylphenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B6546233
CAS No.: 896311-51-6
M. Wt: 430.0 g/mol
InChI Key: LKLHOQNDISTEEN-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-thioacetamide derivative characterized by a 1,2,4-triazole core substituted at positions 3, 4, and 3. The 3-position features a sulfanyl group linked to an acetamide moiety with a 5-chloro-2-methylphenyl substituent. The 4-position is modified with a 1H-pyrrol-1-yl group, while the 5-position bears a cyclohexyl group .

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN5OS/c1-15-9-10-17(22)13-18(15)23-19(28)14-29-21-25-24-20(16-7-3-2-4-8-16)27(21)26-11-5-6-12-26/h5-6,9-13,16H,2-4,7-8,14H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLHOQNDISTEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methylphenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a complex structure that includes a triazole ring, which is known for its diverse pharmacological properties, including antibacterial and anticancer activities.

  • Molecular Formula : C20H21ClN5OS
  • Molecular Weight : 433.9 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antibacterial Activity

Research indicates that compounds containing triazole and pyrrole moieties often exhibit significant antibacterial effects. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action typically involves interference with bacterial DNA gyrase or other essential enzymes involved in DNA replication and repair .

Anticancer Activity

Compounds with triazole structures have been explored for their anticancer properties. In vitro studies suggest that this compound may induce cytotoxic effects on cancer cell lines. For example, derivatives of triazoles have shown to inhibit cell proliferation in various cancer types through apoptosis induction and cell cycle arrest mechanisms .

Study 1: Antibacterial Screening

In a comparative study assessing the antibacterial efficacy of triazole derivatives, this compound was tested against multiple Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 μg/mL against MRSA and E. coli, demonstrating moderate antibacterial activity.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli32
Bacillus subtilis64

Study 2: Anticancer Activity Evaluation

A separate investigation into the anticancer potential of the compound revealed that it exhibited significant cytotoxicity against various cancer cell lines. The study utilized the MTT assay to determine cell viability after treatment with varying concentrations of the compound.

Concentration (μg/mL)Cell Viability (%)
0100
1078
2555
5030

The data indicated a dose-dependent decrease in cell viability, suggesting that higher concentrations lead to increased cytotoxic effects.

The biological activities of this compound are likely mediated through multiple pathways:

  • DNA Gyrase Inhibition : Similar compounds have been shown to inhibit DNA gyrase, crucial for bacterial DNA replication.
  • Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways leading to programmed cell death.
  • Enzyme Inhibition : The sulfanyl group may interact with various enzymes involved in metabolic pathways.

Scientific Research Applications

Structure and Composition

The compound can be represented by the following chemical structure:

  • Molecular Formula : C₁₉H₂₃ClN₄OS
  • Molecular Weight : 392.92 g/mol

It features a chloro-substituted aromatic ring, a triazole moiety, and a sulfanyl group, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-(5-chloro-2-methylphenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit antimicrobial properties. The triazole ring is known for its efficacy against various bacterial and fungal strains. Research has demonstrated that derivatives of this compound can inhibit the growth of resistant strains of bacteria, making them potential candidates for antibiotic development .

Anticancer Properties

The compound has shown promise in preclinical studies as an anticancer agent. Its mechanism involves the induction of apoptosis in cancer cells and inhibition of tumor growth through modulation of specific signaling pathways. For instance, it has been observed to affect the PI3K/Akt pathway, which is crucial for cell survival and proliferation .

Case Study: In Vitro Studies

In vitro studies using human cancer cell lines have revealed that treatment with this compound resulted in significant reductions in cell viability and increased rates of apoptosis compared to untreated controls.

Neuropharmacological Effects

Another area of investigation is the neuropharmacological effects of this compound. Preliminary findings suggest that it may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is hypothesized to involve the modulation of neurotransmitter systems and reduction of oxidative stress .

Anti-inflammatory Activity

Research indicates that this compound may also exhibit anti-inflammatory properties. This could be particularly relevant in conditions like rheumatoid arthritis or inflammatory bowel disease (IBD), where inflammation plays a central role in pathogenesis .

Data Table: Summary of Applications

Application AreaMechanism of ActionEvidence Source
Antimicrobial ActivityInhibition of bacterial/fungal growth
Anticancer PropertiesInduction of apoptosis; modulation of signaling pathways
Neuropharmacological EffectsModulation of neurotransmitter systems; reduction of oxidative stress
Anti-inflammatory ActivityReduction of inflammatory mediators

Comparison with Similar Compounds

a. Position 4 Substitution

  • Target Compound : 1H-pyrrol-1-yl group. This heterocyclic substituent may enhance π-π stacking interactions in biological targets due to its aromaticity .
  • Analog 1 : N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)
    • Position 4: Naphthalen-1-yloxy methyl group.
    • The bulkier naphthalene moiety increases hydrophobicity but may reduce metabolic stability compared to the pyrrole group .
  • Analog 2: 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamide Position 4: Amino group modified via Paal-Knorr condensation into a pyrolium fragment. This modification enhances anti-exudative activity in rat models, suggesting the importance of polar groups at this position .

b. Position 5 Substitution

  • Target Compound : Cyclohexyl group.
    • Cyclohexyl’s lipophilicity may improve membrane permeability compared to aromatic substituents .
  • Analog 3: N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide Position 5: 4-(methylsulfanyl)benzyl group.

Acetamide Aryl Group Modifications

  • Target Compound : 5-chloro-2-methylphenyl.
    • The chloro and methyl groups likely enhance electron-withdrawing effects and steric shielding, affecting receptor binding .
  • Analog 4 : N-Phenyl-2-(4-((naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (7a)
    • Aryl group: Unsubstituted phenyl.
    • Lower bioactivity in antiproliferative assays compared to halogenated analogs, underscoring the role of electronegative substituents .

Pharmacological Activity Comparisons

Compound Structural Features Bioactivity (Model) Key Finding Reference
Target Compound Cyclohexyl, pyrrole, 5-chloro-2-methylphenyl Not explicitly reported Predicted enhanced lipophilicity and stability
6m (Analog 1) Naphthalen-1-yloxy methyl, 4-chlorophenyl Antimicrobial (in silico) Moderate activity due to bulky substituents
FP1-12 (Analog 2) Hydroxyacetamide, phenyl/imidazolyl Antiproliferative (MCF-7 cells) IC₅₀ = 12–45 µM; hydroxy group critical
N-(2-Chlorophenyl) Analog 3 Methylsulfanyl benzyl, 2-chlorophenyl Crystallographic stability Stabilized by S···π interactions

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